1-Bromo-2-ethoxy-4-ethynylbenzene
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Overview
Description
1-Bromo-2-ethoxy-4-ethynylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts such as boron trifluoride etherate for acylation reactions.
Reaction Conditions: Controlled temperature and pressure conditions to optimize the reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxy-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form complex aromatic compounds.
Common Reagents and Conditions:
Sonogashira Coupling: Involves the use of palladium catalysts and copper co-catalysts under mild conditions.
Nucleophilic Substitution: Requires nucleophiles such as amines or thiols and appropriate solvents.
Major Products:
Bromo Tolane Derivatives: Formed through coupling reactions.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-2-ethoxy-4-ethynylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-ethynylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and ethynyl group influence the reactivity of the benzene ring, making it susceptible to further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-2-ethynylbenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-4-ethoxy-2-ethylbenzene: Contains an ethyl group instead of an ethynyl group, affecting its reactivity and applications.
Uniqueness: 1-Bromo-2-ethoxy-4-ethynylbenzene is unique due to the combination of bromine, ethoxy, and ethynyl groups on the benzene ring. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLPUWLLUTQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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